molecular formula C149H226N40O45 B1612368 Glucagon-like peptide 1 CAS No. 89750-14-1

Glucagon-like peptide 1

Cat. No.: B1612368
CAS No.: 89750-14-1
M. Wt: 3297.6 g/mol
InChI Key: DTHNMHAUYICORS-KTKZVXAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucagon-like peptide 1 is a peptide hormone consisting of 30 or 31 amino acids. It is derived from the tissue-specific posttranslational processing of the proglucagon peptide. This hormone is produced and secreted by intestinal enteroendocrine L-cells and certain neurons within the brainstem upon food consumption. This compound plays a crucial role in glucose homeostasis by enhancing insulin secretion in a glucose-dependent manner and inhibiting glucagon secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glucagon-like peptide 1 involves recombinant DNA technology. The cDNA encoding this compound is fused with glutathione S-transferase, which includes an enterokinase cleavage site. The recombinant fusion protein is then affinity purified and digested with enterokinase to yield the functional peptide .

Industrial Production Methods: Industrial production of this compound analogs, such as liraglutide and semaglutide, involves chemical synthesis and recombinant DNA technology. These methods ensure high purity and bioactivity of the peptide, making it suitable for therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Glucagon-like peptide 1 undergoes various chemical reactions, including amidation and proteolytic cleavage. These reactions result in the formation of biologically active forms of the peptide, such as this compound (7–36) amide and this compound (7–37) .

Common Reagents and Conditions: The synthesis of this compound analogs often involves the use of protecting groups, coupling reagents, and cleavage agents. For example, trifluoroacetic acid is commonly used as an ion-pair reagent in high-performance liquid chromatography (HPLC) to analyze the purity of the peptide .

Major Products: The major products formed from the reactions of this compound include its biologically active forms, which are essential for its therapeutic effects .

Mechanism of Action

Glucagon-like peptide 1 exerts its effects by binding to the this compound receptor, a G-protein-coupled receptor. This binding activates downstream signaling pathways, leading to the augmentation of insulin secretion, inhibition of glucagon secretion, and slowing of gastric emptying. These actions collectively help regulate blood glucose levels and promote satiety .

Biological Activity

Glucagon-like peptide 1 (GLP-1) is a 31-amino acid peptide derived from the proglucagon gene, primarily secreted by intestinal L-cells in response to nutrient ingestion. It plays a crucial role in glucose metabolism and has garnered significant attention for its therapeutic potential in managing type 2 diabetes mellitus (T2DM) and obesity. This article explores the biological activities of GLP-1, its mechanisms of action, clinical implications, and recent research findings.

GLP-1 exerts multiple physiological effects that contribute to glucose homeostasis:

  • Stimulation of Insulin Secretion : GLP-1 enhances insulin release from pancreatic β-cells in a glucose-dependent manner, which helps lower blood glucose levels postprandially .
  • Inhibition of Glucagon Secretion : It suppresses glucagon release from pancreatic α-cells, reducing hepatic glucose production .
  • Delay in Gastric Emptying : By slowing gastric emptying, GLP-1 reduces the rate of glucose absorption into the bloodstream, further aiding in glycemic control .
  • Promotion of Satiety : GLP-1 influences central nervous system pathways to promote feelings of fullness, thereby decreasing food intake .

Biological Activities

The biological activities of GLP-1 have been extensively studied, particularly concerning its analogs and receptor agonists. Here are key findings:

Activity Description Research Findings
Insulin Gene Expression Stimulates insulin gene expression in β-cells.GLP-1 promotes the expression of genes involved in insulin synthesis .
β-cell Proliferation Supports the growth and proliferation of pancreatic β-cells.Studies indicate that GLP-1 receptor activation enhances β-cell mass and function .
Cardiovascular Effects Modest reductions in blood pressure and improved lipid profiles.Long-term GLP-1 receptor agonist administration has shown beneficial cardiovascular effects .
Neuroprotective Effects Exhibits potential neuroprotective properties, influencing cognition and memory.Research suggests that GLP-1 may play a role in reducing neuroinflammation and apoptosis .

Case Studies and Clinical Research

Recent clinical studies have highlighted the effectiveness of GLP-1 receptor agonists in managing diabetes and related conditions:

  • Weight Management in Type 1 Diabetes : A case study involving a 36-year-old woman with long-standing type 1 diabetes demonstrated significant weight loss (16 kg) and improved glycemic control after treatment with semaglutide, a GLP-1 receptor agonist .
  • Acute Pancreatitis Risk : A population-based case-control study found that treatment with GLP-1-based therapies like sitagliptin and exenatide was associated with an increased risk of hospitalization for acute pancreatitis . The adjusted odds ratio for acute pancreatitis was significantly higher among users compared to non-users.
  • Cognitive Function : Secondary analyses from randomized clinical trials indicated that GLP-1 agonists were associated with a lower risk of cognitive impairment and dementia among patients with T2DM .

Structural Modifications and Analog Development

Research into structural modifications of GLP-1 has led to the development of more stable analogs that exhibit enhanced biological activity:

  • N-terminal Modifications : Modifications such as [D-Ala(2)]GLP-1 showed improved glycemic control despite lower receptor binding affinity, indicating that decreased degradation rather than enhanced receptor interaction contributes to its efficacy .
  • Chimeric Peptides : Studies on secretin-class chimeric peptides have demonstrated increased potency through specific modifications, enhancing their therapeutic potential against diabetes .

Properties

CAS No.

89750-14-1

Molecular Formula

C149H226N40O45

Molecular Weight

3297.6 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1

InChI Key

DTHNMHAUYICORS-KTKZVXAJSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N

sequence

HAEGTFTSDVSSYLEGQAAKEFIAWLVKGR

Synonyms

GLP-I (1-37)
glucagon-like peptide 1 (1-37)
glucagon-like peptide I (1-37)
proglucagon (72-108)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.